molecular formula C6H4ClI2N B3058159 2,6-Diiodo-4-chloroaniline CAS No. 88149-53-5

2,6-Diiodo-4-chloroaniline

Cat. No.: B3058159
CAS No.: 88149-53-5
M. Wt: 379.36 g/mol
InChI Key: PWPIIGOMFMISTP-UHFFFAOYSA-N
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Description

2,6-Diiodo-4-chloroaniline is an organic compound with the molecular formula C6H4ClI2N It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 of the benzene ring are replaced by iodine atoms, and the hydrogen atom at position 4 is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diiodo-4-chloroaniline typically involves the iodination of 4-chloroaniline. One common method is the use of iodine monochloride (ICl) in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve a similar iodination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form this compound derivatives with different oxidation states.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced derivatives with different oxidation states.

    Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

2,6-Diiodo-4-chloroaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-diiodo-4-chloroaniline involves its interaction with molecular targets such as enzymes and receptors. The presence of iodine and chlorine atoms enhances its ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    2,6-Dichloroaniline: Similar structure but with chlorine atoms instead of iodine. Used in the production of herbicides and dyes.

    2,6-Diiodoaniline: Lacks the chlorine atom at position 4. Used in organic synthesis and as an intermediate in the production of pharmaceuticals.

    4-Chloroaniline: Lacks the iodine atoms at positions 2 and 6. Used in the production of dyes and as an intermediate in the synthesis of agrochemicals.

Uniqueness: 2,6-Diiodo-4-chloroaniline is unique due to the presence of both iodine and chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for exploring new chemical reactions and developing novel applications in various fields.

Properties

IUPAC Name

4-chloro-2,6-diiodoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClI2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPIIGOMFMISTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)N)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClI2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90529210
Record name 4-Chloro-2,6-diiodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90529210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88149-53-5
Record name 4-Chloro-2,6-diiodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90529210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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